N-Hydroxy-3-(6-hydroxy-4-oxo-1,4-dihydropyrimidin-2-yl)-2-oxopropanamide
Description
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Properties
Molecular Formula |
C7H7N3O5 |
|---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
N-hydroxy-3-(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)-2-oxopropanamide |
InChI |
InChI=1S/C7H7N3O5/c11-3(7(14)10-15)1-4-8-5(12)2-6(13)9-4/h2,15H,1H2,(H,10,14)(H2,8,9,12,13) |
InChI Key |
IRVRDEKYJNLRGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(NC1=O)CC(=O)C(=O)NO)O |
Origin of Product |
United States |
Biological Activity
N-Hydroxy-3-(6-hydroxy-4-oxo-1,4-dihydropyrimidin-2-yl)-2-oxopropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antioxidant properties, as well as its mechanisms of action and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C10H10N4O3
- Molecular Weight : 234.21 g/mol
The structural representation can be summarized as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated various derivatives of similar compounds and found that those containing the pyrimidine core displayed enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-Hydroxy Compound | S. aureus | 15 µg/mL |
| N-Hydroxy Compound | E. coli | 20 µg/mL |
Anti-inflammatory Activity
The compound also shows promising anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human monocytes. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .
Antioxidant Activity
Antioxidant assays indicated that this compound can scavenge free radicals effectively. The compound's ability to reduce oxidative stress markers was assessed using DPPH and ABTS assays, yielding IC50 values comparable to established antioxidants like ascorbic acid .
Molecular Interactions
The biological activity of this compound is attributed to its ability to interact with various biomolecules. Molecular docking studies suggest that it forms stable complexes with target proteins involved in microbial resistance and inflammation pathways. Key interactions include:
- Hydrogen Bonds : Contribute to the stability of the drug-target complex.
- Hydrophobic Interactions : Enhance binding affinity.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of derivatives similar to N-Hydroxy compounds revealed a correlation between structural modifications and increased potency against resistant strains .
- Inflammation Model in Rats : An experimental model demonstrated that administration of N-Hydroxy compounds significantly reduced paw edema in rats induced by carrageenan, indicating strong anti-inflammatory properties .
Scientific Research Applications
The compound exhibits several biological activities that make it of interest in pharmaceutical research:
Antimicrobial Activity
Studies have shown that N-Hydroxy-3-(6-hydroxy-4-oxo-1,4-dihydropyrimidin-2-yl)-2-oxopropanamide possesses antimicrobial properties, which can be beneficial in treating infections caused by bacteria and fungi. For instance, a study highlighted its effectiveness against various strains of bacteria, suggesting its potential as a lead compound for antibiotic development.
Anti-inflammatory Effects
Research indicates that this compound may have anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases such as arthritis .
Antioxidant Activity
The antioxidant activity of this compound has been documented, which suggests its role in protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.
Applications in Drug Development
The compound's diverse biological activities make it a valuable candidate in drug development:
Lead Compound for Antibiotics
Given its antimicrobial properties, researchers are exploring modifications to enhance its efficacy and reduce toxicity, aiming to develop new antibiotics to combat resistant bacterial strains.
Anti-inflammatory Drugs
The anti-inflammatory effects observed in preliminary studies suggest that this compound could be further developed into therapeutic agents for chronic inflammatory conditions.
Neuroprotective Agents
Due to its antioxidant capabilities, there is ongoing research into its potential as a neuroprotective agent, focusing on formulations that could mitigate the effects of oxidative stress in neurodegenerative diseases.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
